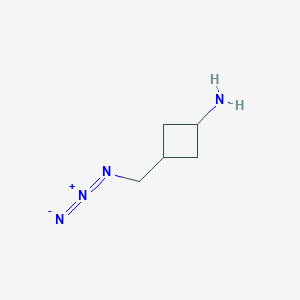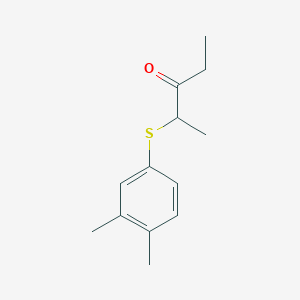
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C10H12Cl2O3S and a molecular weight of 283.17 g/mol . This compound is known for its unique structure, which includes a chlorinated aromatic ring and a sulfonyl chloride group, making it a versatile reagent in organic synthesis.
Métodos De Preparación
The synthesis of 2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride typically involves the reaction of 4-chloro-3-ethylphenol with ethylene oxide to form 2-(4-chloro-3-ethylphenoxy)ethanol. This intermediate is then treated with chlorosulfonic acid to yield the final product . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .
Análisis De Reacciones Químicas
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Aplicaciones Científicas De Investigación
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a reagent for introducing sulfonyl groups into organic molecules, which can modify the chemical and physical properties of the target compounds.
Pharmaceutical Research: The compound is used in the synthesis of potential drug candidates, particularly those requiring sulfonamide or sulfonate functionalities.
Material Science: It is employed in the preparation of advanced materials, such as polymers and coatings, where sulfonyl groups enhance performance characteristics.
Mecanismo De Acción
The mechanism of action of 2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The resulting products depend on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved are primarily related to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives .
Comparación Con Compuestos Similares
2-(4-Chloro-3-ethylphenoxy)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom, used in similar substitution reactions but with different reactivity and selectivity profiles.
Benzenesulfonyl chloride: An aromatic sulfonyl chloride with a benzene ring, used in the synthesis of sulfonamides and sulfonate esters, but with different steric and electronic properties.
The uniqueness of this compound lies in its specific structure, which combines a chlorinated aromatic ring with a sulfonyl chloride group, offering distinct reactivity and application potential .
Propiedades
Fórmula molecular |
C10H12Cl2O3S |
|---|---|
Peso molecular |
283.17 g/mol |
Nombre IUPAC |
2-(4-chloro-3-ethylphenoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H12Cl2O3S/c1-2-8-7-9(3-4-10(8)11)15-5-6-16(12,13)14/h3-4,7H,2,5-6H2,1H3 |
Clave InChI |
XCGCABAHVNSSBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CC(=C1)OCCS(=O)(=O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


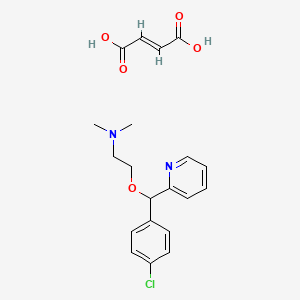
![[5-(2,4-Dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13643182.png)
![Rel-(1R,3R)-3-ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B13643186.png)
![(1R,5S)-7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13643189.png)



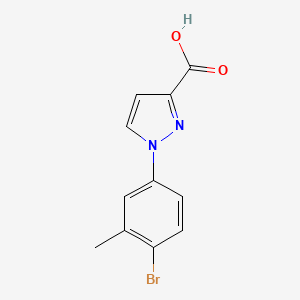
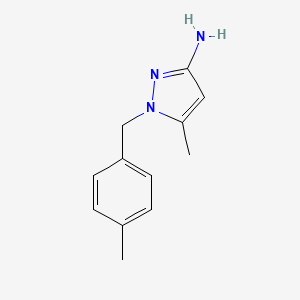
![1,2,5-trimethyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1H-pyrrole](/img/structure/B13643235.png)


